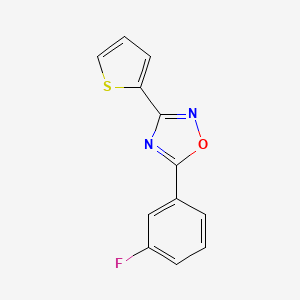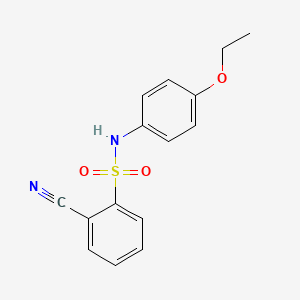![molecular formula C19H22N2O4 B5533580 8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)
8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including compounds similar to 8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, often involves microwave-promoted tandem sequences such as Claisen rearrangement, carbonyl olefination, and cyclization. A notable method includes the use of allyl, dimethylallyl, crotyl, and prenyl ethers of various aromatic ortho-hydroxy carbonyl compounds undergoing these reactions upon microwave irradiation in the presence of a stabilized ylide, leading to multiply substituted allylated or prenylated coumarins (Schmidt & Riemer, 2015).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often determined using techniques such as X-ray crystallography. For example, the structure of a compound closely related to the title compound, featuring a chromen-2-one backbone, was elucidated to crystallize in the monoclinic system, highlighting the importance of intra-molecular hydrogen bonding between hydroxyls and carbonyls (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromen-2-one derivatives are known for their reactivity in various chemical reactions. For instance, their interaction with hydrazonyl halides or phenacyl bromide can lead to the formation of triazine or triazepine derivatives, showcasing their versatility in synthesizing a range of heterocyclic compounds with potential biological activities (Badrey & Gomha, 2012).
Propiedades
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-4-14-5-3-6-15-13-16(19(24)25-17(14)15)18(23)21-9-7-20(8-10-21)11-12-22/h2-3,5-6,13,22H,1,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIPBSBPPWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-8-(prop-2-EN-1-YL)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)


![2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5533510.png)
![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)

![N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5533575.png)

![3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533591.png)
![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)